1-(4-Amino-3,5-difluorophenyl)ethanone 1-(4-Amino-3,5-difluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 811799-69-6
VCID: VC2469745
InChI: InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
SMILES: CC(=O)C1=CC(=C(C(=C1)F)N)F
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

1-(4-Amino-3,5-difluorophenyl)ethanone

CAS No.: 811799-69-6

Cat. No.: VC2469745

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-3,5-difluorophenyl)ethanone - 811799-69-6

Specification

CAS No. 811799-69-6
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name 1-(4-amino-3,5-difluorophenyl)ethanone
Standard InChI InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Standard InChI Key MLPXEMBDRBECQR-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C(=C1)F)N)F
Canonical SMILES CC(=O)C1=CC(=C(C(=C1)F)N)F

Introduction

1-(4-Amino-3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H7F2NO. It is characterized by the presence of an ethanone functional group attached to a difluorophenyl moiety that also contains an amino group. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique structural features.

Synthesis and Applications

1-(4-Amino-3,5-difluorophenyl)ethanone is synthesized through a multi-step process involving various chemical reactions. The compound has been used in the synthesis of several other organic compounds, including 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, which are screened for antifungal and antibacterial activities.

Biological Applications

The biological activity of 1-(4-Amino-3,5-difluorophenyl)ethanone has been studied in various contexts. It has shown potential as an inhibitor of certain enzymes, which may affect metabolic pathways in biological systems. Its unique structure allows it to interact with specific molecular targets, potentially leading to therapeutic applications.

Research Findings

Research on 1-(4-Amino-3,5-difluorophenyl)ethanone highlights its potential in medicinal chemistry. Studies on its interactions with biological macromolecules indicate that it can bind to certain proteins and enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4-Amino-3,5-difluorophenyl)ethanone. A comparison of some of these compounds is provided below:

Compound NameMolecular FormulaKey Features
4-AminoacetophenoneC8H9NOContains an amino group and an acetophenone moiety
2-Amino-4-fluorobenzophenoneC13H10FNOSimilar fluorine substitution pattern
3-Amino-2,6-difluorobenzoic acidC8H7F2NContains carboxylic acid functionality

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